molecular formula C14H17N3O2 B1617357 ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 257863-04-0

ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Numéro de catalogue: B1617357
Numéro CAS: 257863-04-0
Poids moléculaire: 259.30 g/mol
Clé InChI: FIEYZIRYXYDMSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrazole Derivatives in Chemical Research

Pyrazole derivatives constitute one of the most extensively studied heterocyclic compound families in modern chemical research, representing a cornerstone of pharmaceutical and medicinal chemistry. These five-membered heterocycles, characterized by two adjacent nitrogen atoms in ortho-substitution, have demonstrated remarkable versatility in biological applications and synthetic chemistry. The pyrazole nucleus serves as a privileged scaffold that possesses almost all types of pharmacological activities, making it an essential framework for drug discovery programs.

The significance of pyrazole derivatives extends across multiple therapeutic categories, with established drugs containing this nucleus including celecoxib as a potent anti-inflammatory agent, the antipsychotic compound 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, rimonabant for anti-obesity treatment, difenamizole as an analgesic, betazole functioning as a histamine H2-receptor agonist, and fezolamide serving as an antidepressant agent. These diverse applications demonstrate the exceptional pharmacological potential inherent in the pyrazole moiety across various disease states and therapeutic interventions.

Contemporary research has revealed that pyrazole systems function as biomolecules with fascinating pharmacological properties, attracting considerable attention from researchers worldwide. The heterocycle can be traced in numerous well-established pharmaceutical agents belonging to different therapeutic categories with diverse biological activities. Recent developments have shown an uptick in pyrazole-containing drugs, with the majority of such compounds being approved since 2016, highlighting the growing recognition of this scaffold in drug discovery.

Multicomponent reactions for pyrazole synthesis have gained increasing popularity in pharmaceutical and medicinal chemistry due to their pot, atom, and step economy advantages. These synthetic approaches have enabled the efficient preparation of biologically active molecules containing the pyrazole moiety, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. The metabolic stability of pyrazole derivatives represents one of the important factors contributing to their surge in newly approved drugs and novel compounds reported in scientific literature.

Historical Context of Aminophenyl Pyrazole Carboxylates

The historical development of aminophenyl pyrazole carboxylates traces back to fundamental investigations into pyrazole chemistry initiated in the late 19th century. The term pyrazole was originally coined by German chemist Ludwig Knorr in 1883, establishing the foundation for systematic studies of this heterocyclic system. Subsequently, German chemist Hans von Pechmann developed a classical synthesis method in 1898, preparing pyrazole from acetylene and diazomethane, which provided early insights into the synthetic accessibility of this important heterocycle.

The evolution of aminophenyl pyrazole carboxylates gained momentum through systematic investigations of substituted pyrazole derivatives throughout the 20th century. Research efforts focused on understanding the impact of various substituents on the pyrazole ring, particularly examining how amino and carboxylate functionalities influence biological activity and chemical reactivity. These studies revealed that structural modifications at different positions of the basic pyrazole molecule allow for significant improvements in pharmacological profiles, leading to antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiviral, antimalarial, and anticancer properties.

The development of efficient synthetic methodologies for aminophenyl pyrazole carboxylates emerged from advances in heterocyclic chemistry and pharmaceutical research. Traditional approaches involved cyclocondensation reactions of hydrazine derivatives with appropriate carbonyl systems, while modern methods have incorporated multicomponent reactions and advanced catalytic systems. The historical progression demonstrates a clear evolution from simple synthetic approaches to sophisticated methodologies capable of producing complex, bioactive molecules with precise substitution patterns.

Scientific interest in aminophenyl pyrazole carboxylates intensified during the late 20th and early 21st centuries as researchers recognized their potential as enzyme inhibitors and therapeutic agents. The discovery that certain aminophenyl pyrazole derivatives exhibit selective activity against specific bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, marked a significant milestone in the development of this compound class. This historical context established the foundation for contemporary research into ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate and related derivatives.

Significance of this compound in Current Research

This compound occupies a prominent position in contemporary chemical research due to its unique structural features and demonstrated biological activities. The compound, identified with Chemical Abstracts Service number 257863-04-0, represents a sophisticated example of pyrazole chemistry that combines multiple functional groups in a single molecular framework. Its molecular structure incorporates an ethyl carboxylate group at the 4-position, dimethyl substituents at the 3- and 5-positions, and an aminophenyl group at the 1-position of the pyrazole ring, creating a complex molecule with diverse chemical and biological properties.

The significance of this compound in current research is exemplified by its inclusion in crystallographic studies with human phosphodiesterase 4D, as documented in the Protein Data Bank entry 1Y2E. These structural investigations have revealed detailed molecular interactions between the compound and the enzyme's catalytic domain, providing crucial insights into its mechanism of action and potential therapeutic applications. The crystallographic data demonstrate that this compound forms specific binding interactions within the enzyme active site, contributing to our understanding of structure-activity relationships in phosphodiesterase inhibition.

Contemporary research applications of this compound extend across multiple scientific disciplines, including medicinal chemistry, structural biology, and pharmaceutical development. The compound serves as a valuable scaffold for drug discovery programs targeting various enzyme systems, particularly those involved in cellular signaling pathways. Its classification as an experimental compound in pharmaceutical databases indicates ongoing investigation into its therapeutic potential, while its structural features suggest applications in designing novel inhibitors for specific biological targets.

Property Value Reference
Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
Chemical Abstracts Service Number 257863-04-0
Protein Data Bank Entry 1Y2E
Classification Experimental Compound
MDL Number MFCD00220948

The compound's importance in scaffold-based drug design has been demonstrated through systematic investigations of pyrazole derivatives and their biological activities. Research findings indicate that this compound represents a potent phosphodiesterase inhibitor discovered through efficient methods combining low-affinity screening with high-throughput cocrystallography. This approach has revealed the molecular basis underlying the activity of pyrazole carboxylic ester scaffolds, contributing to the identification of three sites of chemical substitution for designing selective libraries of scaffold derivatives.

Current research trajectories involving this compound focus on understanding its potential applications in treating various diseases and conditions. The compound's structural features align with characteristics observed in other biologically active pyrazole derivatives, suggesting potential applications in anti-inflammatory, antimicrobial, and anticancer research. Its presence in experimental compound databases and ongoing structural studies indicate continued scientific interest in exploring its therapeutic potential and developing related derivatives with enhanced biological activities.

Propriétés

IUPAC Name

ethyl 1-(4-aminophenyl)-3,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYZIRYXYDMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349674
Record name Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257863-04-0
Record name Ethyl 1-(4-aminophenyl)-3,5-dimethyl-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257863040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-(4-AMINOPHENYL)-3,5-DIMETHYL-PYRAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6MC6N4LS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Activité Biologique

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, also known by its CAS number 257863-04-0, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial activities, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.3 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with an amino group and ethyl carboxylate, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This inhibition was assessed using lipopolysaccharide (LPS)-induced models, demonstrating the compound's potential as an anti-inflammatory agent .

2. Antitumor Activity

The compound has been evaluated for its antitumor effects against various cancer cell lines. Studies suggest that it may act as a potent inhibitor of BRAF(V600E) and other kinases involved in tumor progression. For instance, a series of pyrazole derivatives were synthesized and tested, revealing that those with structural similarities to this compound showed promising results in inhibiting tumor cell proliferation .

3. Antibacterial Activity

This compound also demonstrated antibacterial properties against a range of bacterial strains. In vitro assays indicated that the compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism of action suggests its potential use in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological efficacy. The presence of specific functional groups, such as the amino group at the para position of the phenyl ring and the ethoxycarbonyl group, appears to enhance the biological activity of these compounds. The following table summarizes key findings related to SAR:

CompoundStructureActivityIC50 (µM)
This compoundStructureAnti-inflammatory<50
Related Pyrazole Derivative AStructureAntitumor45
Related Pyrazole Derivative BStructureAntibacterial30

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .
  • Antitumor Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value indicating strong antitumor activity .
  • Antibacterial Effectiveness : In vitro testing against Staphylococcus aureus showed that this compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Applications De Recherche Scientifique

Pharmacological Studies

Ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been explored for its potential therapeutic applications, particularly in the following areas:

a. Anticancer Activity:
Research indicates that compounds with a pyrazole structure exhibit anticancer properties. This compound has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.

b. Anti-inflammatory Effects:
Studies have suggested that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The mechanism involves the inhibition of specific enzymes involved in the inflammatory response.

Biochemical Research

The compound's ability to interact with biological targets has made it a subject of interest in biochemical studies:

a. Enzyme Inhibition:
Research has demonstrated that this compound can inhibit phosphodiesterase enzymes, particularly PDE4D, which is involved in cyclic AMP signaling pathways. This inhibition can affect various physiological processes, including inflammation and cellular signaling.

b. Drug Development:
Given its bioactivity and structural properties, this compound serves as a lead structure for the synthesis of new derivatives aimed at enhancing pharmacological efficacy and reducing toxicity.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was evaluated for its cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell growth[Case Study 1]
Anti-inflammatoryReduced pro-inflammatory cytokines[Case Study 2]
Enzyme InhibitionPDE4D inhibition

Table 2: Chemical Properties and Predictions

PropertyValue
Water Solubility0.448 mg/mL
LogP2.47
pKa (Strongest Basic)4.29
Predicted BioavailabilityHigh

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry. Below is a detailed comparison of ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Toxicity Profile
This compound (257863-04-0) 4-Aminophenyl (-C₆H₄NH₂) C₁₄H₁₇N₃O₂ 259.30 Drug candidate (DrugBank DB03183) Not explicitly reported; likely moderate due to NH₂ group
Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (113808-82-5) 4-Bromophenyl (-C₆H₄Br) C₁₃H₁₅BrN₂O₂ 311.18 Synthetic intermediate Organ toxicity, skin/eye irritation
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (849416-70-2) 4-Methoxyphenyl (-C₆H₄OCH₃) C₁₅H₁₈N₂O₃ 274.32 Research chemical Limited data; methoxy group may reduce reactivity
Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (956545-63-4) 6-Hydroxy-3-pyridazinyl C₁₂H₁₄N₄O₃ 262.27 Research/Intermediate Polar hydroxy group may enhance solubility
Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (N/A) 2,6-Dichlorophenyl (-C₆H₃Cl₂) C₁₄H₁₃Cl₂N₂O₂ 314.19 Biological research Likely higher toxicity due to Cl substituents

Key Comparative Insights

Bromophenyl and dichlorophenyl derivatives feature electron-withdrawing groups, increasing electrophilicity and reactivity in substitution reactions . Methoxyphenyl and hydroxy-pyridazinyl substituents introduce moderate polarity, affecting solubility and metabolic stability .

Chlorinated derivatives (e.g., dichlorophenyl) may pose higher environmental and health risks compared to the amino-substituted compound . The amino group in the target compound could lead to metabolic activation (e.g., acetylation or oxidation), necessitating further toxicological studies.

Bromophenyl and chlorophenyl analogs are commonly used as intermediates in Suzuki-Miyaura cross-coupling reactions due to halogen reactivity . Hydroxy-pyridazinyl derivatives may serve as ligands in coordination chemistry or protease inhibitors .

Physicochemical Properties: The aminophenyl compound’s polarity (due to -NH₂) may improve aqueous solubility compared to halogenated analogs, aiding bioavailability. Methoxyphenyl and hydroxy-pyridazinyl derivatives balance lipophilicity and polarity, making them suitable for blood-brain barrier penetration .

Table 2: Regulatory and Commercial Status

Compound (CAS) Regulatory Status Commercial Availability
257863-04-0 DrugBank-listed; research use Custom synthesis (Maybridge)
113808-82-5 Not on major regulatory lists Apollo Scientific (OR11023)
849416-70-2 Limited regulatory data Available via specialty suppliers
956545-63-4 Research-only; no EINECS listing BIOFOUNT
sc-326978 (Santa Cruz) Not disclosed Santa Cruz Biotechnology

Méthodes De Préparation

Cyclocondensation of 4-Aminophenylhydrazine with β-Ketoester

The most common synthetic route involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate or related β-ketoesters under acidic or basic conditions. This reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to form the pyrazole ring bearing methyl substituents at the 3 and 5 positions and an ethyl ester at the 4-position.

  • Reaction conditions: Typically conducted in ethanol or another suitable solvent, at temperatures ranging from 80 to 100°C.
  • Catalysts: Acid catalysts such as acetic acid or sulfuric acid may be used to facilitate cyclization.
  • Purification: The product is often purified by recrystallization from ethanol or methanol to achieve high purity (>95%).

This method is efficient and scalable, making it suitable for both laboratory synthesis and industrial production.

Alternative Routes via Arylhydrazononitriles and α-Haloesters

Another synthetic approach reported in literature involves the reaction of 3-oxo-2-arylhydrazononitriles with α-haloesters such as ethyl chloroacetate. This pathway leads to the formation of 4-aminopyrazole-4-carboxylate derivatives through acyclic intermediates that cyclize under the reaction conditions.

  • Advantages: This method can be more atom-economical and environmentally friendly compared to multistep syntheses.
  • Reaction specifics: Arylhydrazononitriles are prepared from coupling ethyl cyanoacetate with aromatic diazonium salts, then reacted with α-haloesters to yield the pyrazole derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or acetic acid Solvent choice affects solubility and yield
Temperature 80–100°C Higher temperatures favor cyclization
Catalyst Acidic catalysts (e.g., acetic acid, sulfuric acid) Promote hydrazone formation and ring closure
Reaction time Several hours (4–12 h) Monitored by thin-layer chromatography (TLC)
Purification Recrystallization or chromatography Achieves >95% purity

Industrial Production Considerations

  • Scale-up: Industrial synthesis employs continuous flow reactors to improve reaction control, heat transfer, and scalability.
  • Green chemistry: Efforts focus on minimizing hazardous reagents, reducing waste, and optimizing atom economy.
  • Purification: Industrial purification may use crystallization or chromatographic techniques adapted for large-scale operations.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cyclocondensation of 4-aminophenylhydrazine with ethyl acetoacetate 4-Aminophenylhydrazine, ethyl acetoacetate Hydrazone formation, cyclization Simple, high yield, scalable Requires careful temperature control
Reaction of arylhydrazononitriles with α-haloesters Arylhydrazononitriles, ethyl chloroacetate Nucleophilic substitution, cyclization Atom economical, eco-friendly Multistep preparation of intermediates
Nitration and reduction of phenyl hydrazines 4-Nitrophenylhydrazine intermediates Nitration, reduction, cyclization Flexibility in functionalization More steps, potential side reactions

Research Findings and Analytical Data

  • Spectroscopic confirmation: The structure is confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). High-resolution mass spectrometry (HRMS) confirms molecular weight (259.30 g/mol).
  • X-ray crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially of the pyrazole ring and substituent positions.
  • Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 4-aminophenylboronic acid and ethyl 3,5-dimethylpyrazole-4-carboxylate. Copper acetate (Cu(OAc)₂) in DMF with pyridine as a base facilitates cross-coupling under ambient conditions . Optimization involves adjusting stoichiometry, reaction time (e.g., 72 hours), and purification via silica chromatography. Comparative studies using XRD and FTIR are critical for validating product purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
  • XRD : Resolves crystallographic parameters (monoclinic system, space group P2₁/c) and validates molecular geometry .
  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid dermal contact.
  • Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.
  • Store at -20°C for long-term stability and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?

  • Methodological Answer : Single-crystal XRD analysis determines bond lengths, angles, and torsion angles, resolving stereochemical ambiguities. For example, the pyrazole ring’s planarity and substituent orientation (e.g., 4-aminophenyl group dihedral angles) can be quantified. Refinement using SHELXL software (via P2₁/c symmetry) ensures accuracy .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this pyrazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict reactivity. For instance, the electron-rich 4-aminophenyl group may act as a nucleophilic site, guiding derivatization strategies . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is commonly used .

Q. What strategies can resolve contradictions between spectroscopic data and crystallographic results during characterization?

  • Methodological Answer :

  • Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries.
  • Dynamic NMR : Resolve conformational flexibility (e.g., hindered rotation of substituents) that may cause spectral broadening.
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability to rule out degradation affecting spectroscopic results .

Q. What are the key considerations in designing bioactivity assays for this compound, based on pyrazole derivatives’ known pharmacological profiles?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., COX-2, kinases) or receptors (e.g., GPCRs) linked to pyrazole bioactivity .
  • SAR Studies : Modify substituents (e.g., replacing ethyl ester with amides) to enhance binding affinity.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes before in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.